molecular formula C10H16N2O B6649671 4-(Cyclopropylmethoxy)-1-propan-2-ylpyrazole

4-(Cyclopropylmethoxy)-1-propan-2-ylpyrazole

Cat. No.: B6649671
M. Wt: 180.25 g/mol
InChI Key: NLQMIARTGNTSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-1-propan-2-ylpyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a cyclopropylmethoxy group and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-1-propan-2-ylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethanol with 1-propan-2-ylhydrazine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-1-propan-2-ylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-1-propan-2-ylpyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

  • 4-(Cyclopropylmethoxy)-3-methylpyrazole
  • 4-(Cyclopropylmethoxy)-5-ethylpyrazole
  • 4-(Cyclopropylmethoxy)-1-butylpyrazole

Comparison: Compared to its analogs, 4-(Cyclopropylmethoxy)-1-propan-2-ylpyrazole exhibits unique properties due to the presence of the propan-2-yl group. This group can influence the compound’s reactivity, solubility, and bioactivity. For instance, the propan-2-yl group may enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-1-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(2)12-6-10(5-11-12)13-7-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQMIARTGNTSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.